
Sodium 3-(trihydroxysilyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxyethylsilanetriol, sodium salt is a chemical compound with the molecular formula C₃H₆Na₂O₅Si. It is a derivative of silanetriol, where a carboxyethyl group is attached to the silicon atom. This compound is often used in various industrial and scientific applications due to its unique properties, such as its ability to form stable aqueous solutions and its reactivity with other functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carboxyethylsilanetriol, sodium salt can be synthesized through the reaction of carboxyethylsilanetriol with sodium hydroxide. The reaction typically involves dissolving carboxyethylsilanetriol in water and then adding sodium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of carboxyethylsilanetriol, sodium salt.
Industrial Production Methods
In industrial settings, carboxyethylsilanetriol, sodium salt is produced using a similar method but on a larger scale. The process involves the use of large reactors where carboxyethylsilanetriol and sodium hydroxide are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the resulting product is purified and concentrated to the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Carboxyethylsilanetriol, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxyethylsilanetriol, sodium salt oxide.
Reduction: It can be reduced to form carboxyethylsilanetriol, sodium salt hydride.
Substitution: The sodium ion can be substituted with other cations, such as potassium or calcium.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous solution at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: The substitution reactions are carried out using the corresponding metal salts, such as potassium chloride or calcium chloride, in an aqueous solution.
Major Products Formed
Oxidation: Carboxyethylsilanetriol, sodium salt oxide.
Reduction: Carboxyethylsilanetriol, sodium salt hydride.
Substitution: Potassium carboxyethylsilanetriol or calcium carboxyethylsilanetriol.
Wissenschaftliche Forschungsanwendungen
Carboxyethylsilanetriol, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other silicon-based compounds.
Biology: The compound is used in the functionalization of biomolecules and in the development of biosensors.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Carboxyethylsilanetriol, sodium salt is used in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.
Wirkmechanismus
The mechanism of action of carboxyethylsilanetriol, sodium salt involves its interaction with various molecular targets and pathways. The carboxyethyl group can form hydrogen bonds with other molecules, enhancing its reactivity and binding affinity. The silicon atom can also interact with other functional groups, facilitating the formation of stable complexes. These interactions enable the compound to exert its effects in various applications, such as enhancing adhesion in coatings or improving the stability of biomolecules in biosensors.
Vergleich Mit ähnlichen Verbindungen
Carboxyethylsilanetriol, sodium salt is unique compared to other similar compounds due to its specific functional groups and reactivity. Similar compounds include:
Carboxyethylsilanetriol, potassium salt: Similar in structure but with potassium as the cation.
Carboxyethylsilanetriol, calcium salt: Similar in structure but with calcium as the cation.
Cyanoethyltriethoxysilane: Another silicon-based compound with different functional groups.
Carboxyethylsilanetriol, sodium salt stands out due to its stability in aqueous solutions and its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C3H7NaO5Si |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
sodium;3-trihydroxysilylpropanoate |
InChI |
InChI=1S/C3H8O5Si.Na/c4-3(5)1-2-9(6,7)8;/h6-8H,1-2H2,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
INEPLXDYNFVQCD-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[Si](O)(O)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


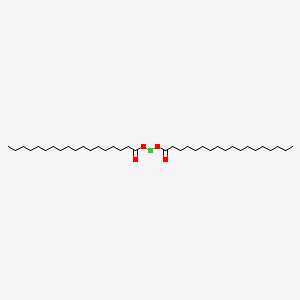
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
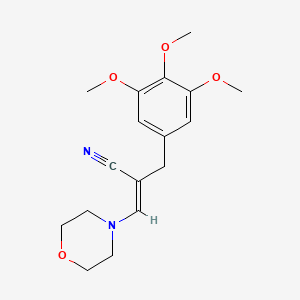


![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
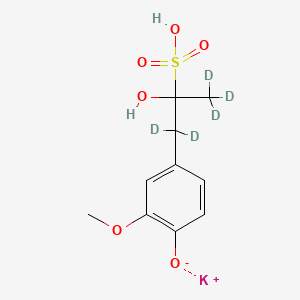
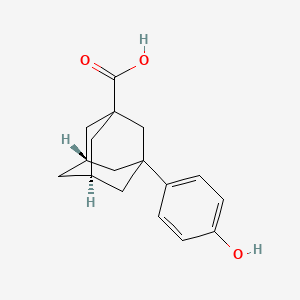
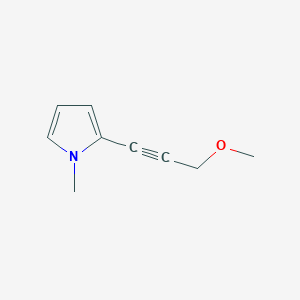
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B13824820.png)
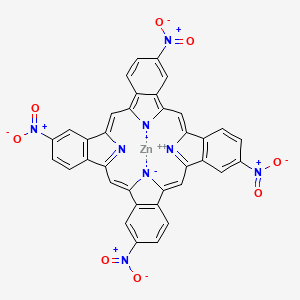
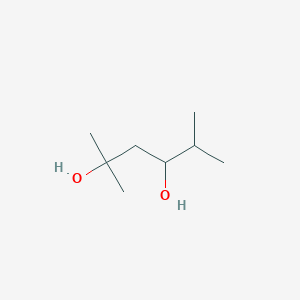

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]prop-1-en-2-yl]-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13824838.png)
